molecular formula C11H13N3O.C4H4O4 B1662553 5-Carboxamidotryptamine maleate CAS No. 74885-72-6

5-Carboxamidotryptamine maleate

Cat. No. B1662553
CAS RN: 74885-72-6
M. Wt: 319.31 g/mol
InChI Key: PZQZSWAOVAMBQM-BTJKTKAUSA-N
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Description

5-Carboxamidotryptamine maleate (5-CT maleate) is a receptor agonist with antihypertensive and glucose-raising effects . It has high affinity at 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-ht 5 and 5-HT 7 receptors .


Chemical Reactions Analysis

5-Carboxamidotryptamine (5-CT) is a tryptamine derivative closely related to the neurotransmitter serotonin. It acts as a non-selective, high-affinity full agonist at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 5A, and 5-HT 7 receptors, as well as at the 5-HT 2, 5-HT 3, 5-HT 6 receptors with lower affinity .


Physical And Chemical Properties Analysis

The molecular weight of 5-Carboxamidotryptamine maleate is 319.32. Its formula is C 11 H 13 N 3 O.C 4 H 4 O 4. It is soluble to 100 mM in water and has a purity of ≥99%. The compound should be stored at +4°C .

Scientific Research Applications

Behavioral Effects in Crustaceans

5-Carboxamidotryptamine maleate (5-CT) has been studied for its effects on posture and behavior in crustaceans. In crayfish, it induced a high stance but did not mimic the effects of serotonin on aggression (Tierney & Mangiamele, 2001).

Antinociceptive Properties

Research has explored the role of 5-CT in antinociception, i.e., the reduction of pain sensation. In the spinal cord of rats, 5-CT was involved in the suppression of pain behaviors in the formalin test, indicating its potential role in pain modulation (Jeong et al., 2004).

Vascular Effects

Studies have identified the action of 5-CT in causing dilatation in the middle meningeal artery of anesthetized rats, suggesting its influence on vascular functions and possibly headache mechanisms (Terrón & Martínez-García, 2007).

Role in Relaxation of Vascular Tissues

5-CT causes relaxation of vascular tissues like the porcine vena cava, mediated through specific serotonin receptors, and elevates cyclic AMP levels, highlighting its potential in cardiovascular research (Trevethick et al., 1986).

Neurological Applications

In cultured rat hippocampal neurons, 5-CT activates the mitogen-activated protein kinase extracellular signal-regulated kinases, suggesting a role in neurological processes and possibly in the actions of antidepressants (Errico et al., 2001).

Impact on Respiratory Control

5-CT has been shown to affect the activity of the hypoglossal motor nucleus in decerebrate cats, indicating its potential in studying respiratory control mechanisms (Kubin et al., 1992).

Characterization of Ser

otonin ReceptorsResearch has focused on characterizing serotonin receptors, particularly in the brain, with 5-CT helping to define these receptors' pharmacological profiles. This research has implications for understanding various neurological and psychiatric disorders (Matthes et al., 1993).

Gastrointestinal Effects

5-CT has been studied for its effects on gastrointestinal tissues, such as inducing relaxation in the canine terminal ileum and ileocolonic junction, suggesting its role in digestive system physiology (Boeckxstaens et al., 1990).

properties

IUPAC Name

3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQZSWAOVAMBQM-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017355
Record name 5-Carboxamidotryptamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxamidotryptamine maleate

CAS RN

118202-69-0, 74885-72-6
Record name 5-Carboxamidotryptamine maleate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Carboxamidotryptamine maleate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Carboxamidotryptamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxamidotryptamine hemiethanolate maleate salt
Source European Chemicals Agency (ECHA)
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Record name 5-CARBOXAMIDOTRYPTAMINE MALEATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
342
Citations
M Errico, RA Crozier, MR Plummer, DS Cowen - Neuroscience, 2001 - Elsevier
… The 5-HT 1/7 receptor-selective agonist 5-carboxamidotryptamine maleate (5-CT) as well … -OH-DPAT) and N,N-dipropyl-5-carboxamidotryptamine maleate (dipropyl-5-CT) were found to …
Number of citations: 108 www.sciencedirect.com
A Tierney, L Mangiamele - Journal of Comparative Physiology A, 2001 - Springer
… , 2-methyl-5hydroxytryptamine maleate, 5-carboxamidotryptamine maleate and a-methyl-5-… between opponents, whereas 5carboxamidotryptamine maleate enhanced the performance …
Number of citations: 84 link.springer.com
J Yamada, Y Sugimoto, T Noma… - European journal of …, 1998 - Elsevier
The effects of the 5-HT 1A/1B/1D/5/7 receptor agonist, 5-carboxamidotryptamine (5-CT), on blood glucose, insulin and glucagon levels in rats were investigated. 5-CT above the dosage …
Number of citations: 29 www.sciencedirect.com
DS Cowen, NN Johnson‐Farley… - Journal of …, 2005 - Wiley Online Library
… 5-carboxamidotryptamine maleate (5-CT), an agonist for 5-HT 1 and 5-HT 7 receptors, was also found to stimulate an almost twofold activation of Akt with a potency similar to that of 5-…
Number of citations: 86 onlinelibrary.wiley.com
RL Stowe, NM Barnes - Neuropharmacology, 1998 - Elsevier
The aim of the present study was to establish a radioligand binding assay to selectively label the native 5-HT 7 receptor expressed in rat brain. In rat whole brain (minus cerebellum and …
Number of citations: 69 www.sciencedirect.com
B Restrepo, ML Martín, L San Román… - Journal of Diabetes …, 2010 - hindawi.com
… vagal stimulation or exogenous Ach, increasing it at low doses and decreasing it at high doses of 5-hydroxytryptamine (5-HT), effect reproduced by 5-carboxamidotryptamine maleate (5-…
Number of citations: 13 www.hindawi.com
CJ Elswood, KT Bunce - Journal of pharmacy and …, 1992 - Wiley Online Library
… The following compounds were made in the Chemical Research Division of Glaxo Group Research: ondansetron hydrochloride, 5-carboxamidotryptamine maleate, a-methyl-5HT …
Number of citations: 23 onlinelibrary.wiley.com
BE Winthrop, TJ Bivalacqua, HC Champion… - FASEB …, 1998 - jhu.pure.elsevier.com
… Responses to 5-HT, the 5-HT2 receptor agonist α-methyl-5-hydroxytryptamine maleate (α-Met 5-HT), and the 5-HT1 receptor agonist 5-carboxamidotryptamine maleate (5-CT) were …
Number of citations: 2 jhu.pure.elsevier.com
NK Ng, HS Lee, PTH Wong - Journal of neuroscience research, 1999 - Wiley Online Library
… [3H]5-carboxamidotryptamine maleate binding was performed in the presence of either isamoltane hydrochloride (500 nM) or pindobind-5-HT1A (10 nM) for 5-hydroxytryptamine (5-HT) …
Number of citations: 86 onlinelibrary.wiley.com
AG Ramage, DJ Bootle, JJ Adcock - Pulmonary Pharmacology, 1996 - Elsevier
… of the 5-HT1A receptor agonists buspirone (200g/kg), 8-hydroxy-2-(diN-propylamino) tetralin (8-OH-DPAT; 50 & 200g/ kg) and N,N-di-n-propyl-5-carboxamidotryptamine maleate (DP-5-…
Number of citations: 2 www.sciencedirect.com

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